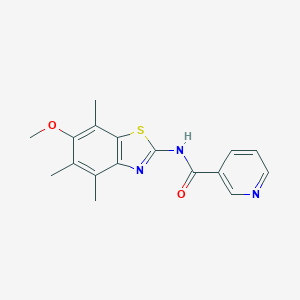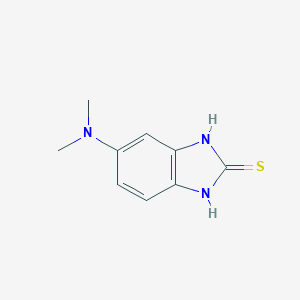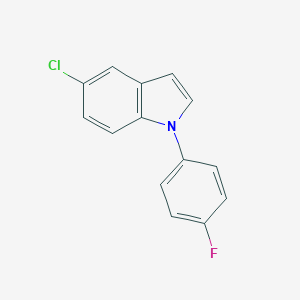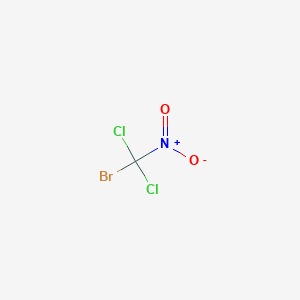
溴二氯硝基甲烷
描述
Bromodichloronitromethane is a trihalomethane with the formula CBrCl2NO2 . It was formerly used as a flame retardant, a solvent for fats and waxes, and due to its high density, for mineral separation . Currently, it is only used as a reagent or intermediate in organic chemistry .
Molecular Structure Analysis
The molecular formula of Bromodichloronitromethane is CBrCl2NO2 . It has an average mass of 208.826 Da and a monoisotopic mass of 206.848938 Da .Physical And Chemical Properties Analysis
Bromodichloronitromethane has a density of 2.2±0.1 g/cm3, a boiling point of 115.5±35.0 °C at 760 mmHg, and a vapor pressure of 19.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 23.7±25.9 °C . The index of refraction is 1.555 .科学研究应用
DNA Research
Bromodichloronitromethane is used in DNA research as it is an inducer of DNA strand breaks in mammalian cells . This property makes it useful in studying the effects of DNA damage and repair mechanisms.
Mutagenesis Research
It is also used in mutagenesis research . Mutagenesis is a process by which the genetic information of an organism is changed, resulting in a mutation. It may occur spontaneously in nature, or as a result of exposure to mutagens.
Disinfection By-Products (DBPs) Research
Bromodichloronitromethane is a type of Halonitromethane (HNMs), a class of disinfection byproducts (DBPs) in drinking water . DBPs are formed when disinfectants used to treat drinking water react with naturally occurring organic and inorganic matter in water .
Water Treatment Research
In the field of water treatment, Bromodichloronitromethane is studied for its role as a disinfection by-product. The formation of these by-products and their potential health effects are of significant interest .
Environmental Toxicology
Bromodichloronitromethane is also relevant in environmental toxicology, where it is used to study the toxic effects of various chemical substances on the environment .
Analytical Chemistry
In analytical chemistry, Bromodichloronitromethane can be used as a reference compound for the determination of organohalogen disinfectant by-products in water samples .
安全和危害
Bromodichloronitromethane is classified as a dangerous good for transport and may be subject to additional shipping charges . It can cause skin irritation, serious eye irritation, drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用机制
Target of Action
Bromodichloronitromethane is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) in drinking water
Mode of Action
It’s known that dbps can interact with cellular components, potentially leading to dna damage
Biochemical Pathways
Bromodichloronitromethane, as a DBP, may affect various biochemical pathways. For instance, bromate, another DBP, can be formed through two pathways of bromide oxidation by ozone or by OH, and it can be removed by biological approaches . .
Pharmacokinetics
It’s known that the compound is a disinfection by-product in drinking water , suggesting that it can be absorbed into the body through ingestion
Result of Action
Bromodichloronitromethane, as a DBP, can potentially cause DNA damage . In animal studies, exposure to high concentrations of similar compounds has been shown to cause liver and kidney damage . These effects were observed at levels much higher than what humans would normally be exposed to in their everyday environment .
Action Environment
The action of Bromodichloronitromethane is influenced by environmental factors. It’s primarily formed as a byproduct when chlorine or chlorine-containing chemicals are added to drinking water to kill bacteria . Therefore, the concentration of Bromodichloronitromethane in the environment can vary depending on the level of water chlorination. Furthermore, the compound quickly evaporates into air , which can also influence its action, efficacy, and stability.
属性
IUPAC Name |
bromo-dichloro-nitromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZWGJLCNQYBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021509 | |
| Record name | Bromodichloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodichloronitromethane | |
CAS RN |
918-01-4 | |
| Record name | Bromodichloronitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bromodichloronitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodichloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Bromodichloronitromethane of concern in drinking water?
A: Bromodichloronitromethane, along with other trihalonitromethanes, are formed as disinfection byproducts (DBPs) during water treatment with ozonation or chlorine/chloramine when bromide ions and natural organic matter are present. [] These compounds have been identified in finished drinking water. [] Research indicates that Bromodichloronitromethane exhibits both cytotoxicity and genotoxicity in mammalian cells, raising concerns about potential health risks. []
Q2: How does Bromodichloronitromethane behave at high temperatures relevant to analytical techniques?
A: Bromodichloronitromethane, like other trihalonitromethanes, is thermally unstable and decomposes at high temperatures commonly used in gas chromatography (GC) and GC/mass spectrometry (GC/MS). [] This decomposition primarily produces haloforms, such as bromoform, through hydrogen atom abstraction from the solvent by thermally generated trihalomethyl radicals. [] The decomposition within the GC/MS system complicates identification due to mixed spectra generation. []
Q3: How reactive is Bromodichloronitromethane with free radicals present in water treatment processes?
A: Bromodichloronitromethane readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-), which are common in water treatment settings. [] The measured rate constants (k) for these reactions are as follows:
Q4: How does the toxicity of Bromodichloronitromethane compare to other halonitromethanes?
A: Studies using Chinese hamster ovary (CHO) cells reveal that Bromodichloronitromethane exhibits significant cytotoxicity and genotoxicity. [] In chronic cytotoxicity assessments (72-hour exposure), its potency falls between Dibromonitromethane and Bromonitromethane. [] Its ability to induce genomic DNA damage also falls within the higher range of halonitromethanes tested. [] Notably, brominated nitromethanes generally demonstrate higher cytotoxicity and genotoxicity compared to their chlorinated counterparts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)


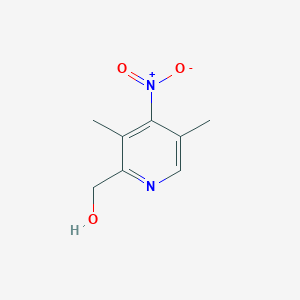
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)


